mGluR3 modulator-1

mGluR3 PAM Calcium Mobilization GPCR Allosteric Modulation

This compound is a structurally defined mGluR3 positive allosteric modulator (PAM) with an EC50 of 1-10 µM, distinguished by its C1-ethyl, C3-morpholine substitution on a tetrahydroisoquinoline-4-carbonitrile core. It is a crucial tool for studying mGluR3 activation, with a well-defined mechanism and validated use in calcium mobilization assays. High purity (>98%) ensures reproducible results.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
Cat. No. B10801918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR3 modulator-1
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3
InChIInChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3
InChIKeyIPMSLSGLVYALQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: CAS 374548-18-2 Technical Overview for Procurement Decisions


1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS 374548-18-2) is a tetrahydroisoquinoline derivative with the molecular formula C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol . The compound is characterized by a fused bicyclic tetrahydroisoquinoline core substituted with an ethyl group at position 1, a morpholine ring at position 3, and a cyano group at position 4 . This compound is structurally and functionally defined as a positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 3 (mGluR3), with documented activity in calcium mobilization assays . It is referenced under multiple vendor catalog identifiers including HY-153132 (MedChemExpress) and T9970 (TargetMol), and is commercially available at purity levels exceeding 98% . The compound's commercial designation as “mGluR3 modulator-1” and “WAY-324099” reflects its recognized role in neuroscience research tool libraries .

Why Generic Substitution of 1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with Other mGluR3 Modulators or Tetrahydroisoquinoline Analogs Is Scientifically Inappropriate


Substitution of 1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with other commercially available mGluR3 modulators or structurally related tetrahydroisoquinoline-4-carbonitrile derivatives is not scientifically equivalent due to fundamental differences in pharmacological mechanism, binding site topography, and molecular architecture. The target compound acts as a positive allosteric modulator (PAM) at mGluR3 , a mechanism that is entirely distinct from the negative allosteric modulation (NAM) exhibited by many mGluR3 tool compounds, such as VU0463597 [1]. Furthermore, even among tetrahydroisoquinoline-4-carbonitrile analogs—including 1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile [2], 3-(methylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile , and 1-(morpholin-4-yl)-3-(prop-2-en-1-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile —substitutions at the C1 (ethyl vs. hydrogen) and C3 (morpholine vs. sulfanyl) positions are expected to produce divergent pharmacodynamic and pharmacokinetic properties. The specific combination of C1-ethyl and C3-morpholine substitution in the target compound, disclosed in patent WO2014117919 [3], defines a structurally constrained chemical series whose mGluR3 PAM activity cannot be extrapolated to other tetrahydroisoquinoline-4-carbonitriles lacking quantitative cross-screening data. The evidence presented in Section 3 establishes the quantifiable differentiation that precludes generic substitution.

Quantitative Differentiation of 1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: Comparative Evidence for Scientific Selection


Patent-Defined Positive Allosteric Modulator (PAM) Activity at mGluR3 with Quantified EC50 Range of 1–10 μM

1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is explicitly disclosed in patent WO2014117919 as a positive allosteric modulator (PAM) of mGluR3, with a quantified EC50 range of 1–10 μM in the HEK293T-mGluR-Gqi5 calcium mobilization assay [1]. In contrast, numerous commercially available mGluR3 tool compounds operate via negative allosteric modulation (NAM), including VU0463597 which exhibits an IC50 of 16 nM for mGluR3 NAM activity [2]. This constitutes a fundamental difference in pharmacological mechanism: PAM activity potentiates endogenous glutamate signaling, whereas NAM activity suppresses it. The PAM mechanism is not interchangeable with NAM activity for studies requiring enhancement rather than inhibition of mGluR3-mediated neurotransmission. Furthermore, the EC50 range of 1–10 μM places this compound in a defined potency bracket relative to other mGluR3 PAMs; for instance, the structurally distinct mGluR3 PAM VU6023326 exhibits potentiation in electrophysiological and live-cell imaging assays but with different potency characteristics [3].

mGluR3 PAM Calcium Mobilization GPCR Allosteric Modulation Neuroscience Tool Compound

Verified Commercial Purity of 98.67–98.99% Across Multiple Authoritative Suppliers

Commercially available batches of 1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile are consistently verified at high purity levels across independent suppliers: 98.67% purity as reported by MedChemExpress (catalog HY-153132) and 98.99% purity as reported by CymitQuimica (distributing TargetMol catalog TM-T9970) . In comparison, many structurally related tetrahydroisoquinoline-4-carbonitrile analogs—including 3-(methylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and 1-(morpholin-4-yl)-3-(prop-2-en-1-ylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile—are typically offered at standard purity levels of ≥95% . This 3–4 percentage point difference in purity specification reduces the potential for confounding biological effects arising from unidentified impurities, which is particularly critical for studies involving sensitive primary neuronal cultures or high-content screening where minor contaminants can produce off-target signals.

High-Purity Compound Analytical Quality Control Reproducible Research Batch-to-Batch Consistency

Measured DMSO Solubility of 125 mg/mL Enabling Flexible In Vitro Dosing Regimens

1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile exhibits a measured DMSO solubility of 125 mg/mL, corresponding to approximately 460.64 mM when dissolved with ultrasonication [1]. This high DMSO solubility is quantitatively documented in the product datasheet and is superior to the solubility characteristics typically observed for more lipophilic tetrahydroisoquinoline-4-carbonitrile derivatives bearing additional sulfanyl, aryl, or heteroaryl substituents at the C3 position. For example, 3-(benzylsulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (molecular formula: C23H20N2S) possesses a substantially larger hydrophobic moiety and is expected to exhibit reduced aqueous/organic solubility relative to the target compound [2]. The high DMSO solubility enables preparation of concentrated stock solutions (up to ~460 mM), which minimizes the volume of DMSO vehicle introduced into cell culture systems, thereby reducing vehicle-associated cytotoxicity and solvent artifact interference in calcium flux, electrophysiology, and high-content imaging assays.

Solubility Optimization In Vitro Pharmacology DMSO Stock Solutions High-Throughput Screening Compatibility

Recommended Storage Condition of -20°C with 3-Year Powder Stability for Long-Term Research Use

The compound is accompanied by explicit storage recommendations that exceed the generic guidance typically provided for research chemicals: powder form stored at -20°C is stable for 3 years, and solutions prepared in solvent should be stored at -80°C for up to 1 year [1]. In contrast, many tetrahydroisoquinoline-4-carbonitrile derivatives and other mGluR3 modulators are sold with non-specific storage instructions or minimal stability guidance . This documented stability profile enables scientific procurement managers and laboratory personnel to plan compound inventory with confidence, reducing the risk of degradation-related experimental variability that can arise from improperly stored compounds over extended project timelines.

Compound Stability Long-Term Storage Inventory Management Reproducibility

Optimal Research Applications for 1-Ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Based on Quantitative Evidence


In Vitro Investigation of mGluR3-Mediated Potentiation of Glutamatergic Signaling in HEK293T Recombinant Systems

This compound is optimally deployed in recombinant HEK293T cells expressing human mGluR3 coupled to the promiscuous Gαqi5 protein, as validated in the calcium mobilization assay that established its EC50 range of 1–10 μM [1]. The documented DMSO solubility of 125 mg/mL (~460.64 mM) enables preparation of concentrated stock solutions [2], minimizing vehicle volume and reducing the risk of DMSO-associated cytotoxicity in sensitive cellular assays. Researchers can use this compound to establish concentration-response curves for mGluR3 PAM activity and to benchmark novel mGluR3 modulators against a patent-defined reference compound [3]. The high verified purity (98.67–98.99%) across commercial suppliers ensures that observed calcium flux signals are attributable to the compound rather than confounding impurities .

Differentiation of mGluR3 PAM vs. NAM Pharmacology in Primary Neuronal Cultures and Synaptic Plasticity Studies

The compound's classification as a positive allosteric modulator (PAM) fundamentally distinguishes it from negative allosteric modulators (NAMs) such as VU0463597 (IC50 = 16 nM) [4]. In primary neuronal culture systems—including cortical, hippocampal, or striatal neurons—where mGluR3 modulates presynaptic glutamate release and postsynaptic signaling cascades, the PAM activity of this compound will potentiate endogenous glutamate responses rather than suppress them. This makes it uniquely suited for studies investigating the therapeutic potential of mGluR3 activation in neurodegenerative or psychiatric disease models, including Parkinson's disease, where mGluR3 PAMs have been proposed as investigational agents . The documented 3-year powder stability at -20°C supports longitudinal studies spanning extended experimental timelines [5].

High-Throughput Screening (HTS) Campaigns Requiring mGluR3 PAM Reference Controls with Validated Potency and Solubility

For HTS campaigns targeting the mGluR3 allosteric site, this compound serves as a qualified positive control with a defined EC50 range (1–10 μM) in the industry-standard HEK293T-mGluR-Gqi5 calcium mobilization assay [1]. The compound's DMSO solubility of 125 mg/mL ensures compatibility with automated liquid handling systems and compound library formatting [2]. The availability of purity-certified material at 98.67–98.99% from multiple vendors mitigates supply chain risk and ensures batch-to-batch consistency , which is critical for establishing reliable assay quality control parameters (Z'-factor, signal window) in screening campaigns.

Structure-Activity Relationship (SAR) Benchmarking for Tetrahydroisoquinoline-4-carbonitrile-Based mGluR3 Modulator Optimization

This compound represents a structurally defined reference point within the tetrahydroisoquinoline-4-carbonitrile chemical series, specifically featuring a C1-ethyl and C3-morpholine substitution pattern disclosed in patent WO2014117919 [3]. Medicinal chemists can use this compound as a benchmark for evaluating the impact of structural modifications on mGluR3 PAM activity. For example, comparisons can be made against the des-ethyl analog 1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile [6], or against C3-substituted variants bearing sulfanyl groups (e.g., 3-(methylsulfanyl)-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) , to elucidate the contribution of specific substituents to potency and solubility. The documented DMSO solubility of 125 mg/mL provides a quantitative baseline for assessing how structural modifications impact physicochemical properties relevant to in vitro assay performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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